

Comprehensive Technical Guide: GSK-LSD1 and FAD-dependent Amine Oxidase Inhibition

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Compound Focus: Gsk-lsd1

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Introduction to LSD1 Biology and Therapeutic Significance

LSD1 (Lysine-Specific Demethylase 1), also known as KDM1A, represents a pivotal enzyme in the epigenetic regulatory landscape that was first identified in 2004 as the initial histone demethylase discovered. This **flavin adenine dinucleotide (FAD)-dependent amine oxidase** specifically catalyzes the removal of methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/me2) through an oxidation reaction that requires FAD as an essential cofactor. The enzymatic mechanism involves the **stepwise conversion** of methylated lysine to an iminium cation via abstraction of a hydride anion by the oxidized FAD prosthetic group, followed by hydrolysis to yield formaldehyde and the demethylated lysine residue. The reduced FAD produced in this initial step is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide as a reaction byproduct. [1]

The significance of LSD1 as a therapeutic target stems from its **frequent overexpression** in diverse human malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma. LSD1 functions as more than just a demethylase; it serves as a **structural scaffolding protein** within multi-protein chromatin-modifying complexes such as the CoREST repressor complex and nucleosome remodeling and deacetylase (NuRD) complex. These complexes regulate gene expression programs controlling fundamental cellular processes including cell differentiation, proliferation, epithelial-mesenchymal transition, and stem cell biology. The dual functionality of LSD1—both enzymatic and

structural—underscores the therapeutic potential of its inhibition, particularly through highly specific chemical probes like **GSK-LSD1**. [2] [1]

LSD1 Structure and Functional Domains

Structural Organization and Complex Formation

LSD1 possesses a **multi-domain architecture** characterized by several structurally and functionally distinct regions. The N-terminal region contains a **SWIRM domain** that facilitates protein-protein interactions rather than DNA binding, which is unusual for SWIRM domain proteins. The catalytic core consists of an **amine oxidase (AO) domain** that shares significant structural homology with other FAD-dependent oxidases. A key structural feature unique to LSD1 is the **Tower domain**, a coiled-coil hairpin that protrudes from the AO domain and serves as a critical binding interface for partner proteins. This Tower domain enables LSD1 to integrate into larger chromatin-modifying complexes that regulate its enzymatic activity and substrate specificity. [1]

The **functional assembly** of LSD1 within protein complexes is essential for its biological activity. LSD1 cannot demethylate nucleosomes in isolation and requires association with scaffolding proteins such as RCOR1 (CoREST) or MTA2 within their respective complexes. The RCOR1 protein interacts with LSD1 through its inter-SANT linker sequence and SANT2 domain, which binds to the Tower domain and AO-substrate-binding lobe of LSD1. This interaction is indispensable for the demethylase activity of LSD1, likely through facilitating nucleosomal DNA binding. Additional complex components include histone deacetylases HDAC1 and HDAC2, which remove inhibitory acetyl groups from histones, thereby creating a more favorable substrate for LSD1-mediated demethylation. [1]

Enzymatic Mechanism and Cofactor Dependence

The **catalytic cycle** of LSD1 begins with nucleophilic attack on the carbon adjacent to the nitrogen in the methylated lysine residue. The **FAD cofactor** sits in the deepest part of the substrate-binding pocket, positioned through interaction with lysine 661. The large substrate-binding pocket of LSD1 allows recognition of several residues surrounding the target lysine, necessitating histone H3 tail peptides of at least 16 amino acids for high

demethylation efficiency. The AO domain rim is lined with negatively charged residues that facilitate electrostatic interactions with positively charged histone tails. [1]

Table 1: Key Structural Domains of LSD1 and Their Functions [1]

Domain	Structural Features	Functional Role	Binding Partners
SWIRM Domain	Compact α -helical bundle	Protein-protein interactions, structural integrity	Androgen receptor, other nuclear receptors
Amino Oxidase Domain	FAD-binding site, substrate-binding lobe	Catalytic demethylation activity	FAD cofactor, substrate peptides
Tower Domain	Coiled-coil hairpin protrusion	Protein-complex assembly, allosteric regulation	RCOR1 (CoREST), MTA2 (NuRD complex)

The enzymatic reaction proceeds through a **redox mechanism** wherein FAD serves as an electron acceptor during the demethylation process. The methylated lysine ϵ -amine group undergoes oxidation, resulting in the formation of an imine intermediate that subsequently hydrolyzes to release formaldehyde and the demethylated lysine. Throughout this process, FAD cycles between its oxidized (FAD) and reduced (FADH₂) states, with molecular oxygen serving as the terminal electron acceptor that regenerates oxidized FAD while producing hydrogen peroxide. This requirement for molecular oxygen distinguishes LSD1 from Jumonji family demethylases, which utilize α -ketoglutarate and iron as cofactors instead. [1]

GSK-LSD1 Chemical Probe: Properties and Characterization

Chemical Structure and Physicochemical Properties

GSK-LSD1 (trans-racemic) is an irreversible, mechanism-based inhibitor developed by GlaxoSmithKline as part of the Structural Genomics Consortium (SGC) epigenetics initiative. The compound has a molecular weight of 216.3 g/mol (289.2 g/mol as dihydrochloride salt) and follows the **molecular formula C₁₄H₂₀N₂**. Its chemical name is **N-(2-phenyl-cyclopropyl)-piperidin-4-amine**, and it features a cyclopropylamine moiety that is characteristic of irreversible LSD1 inhibitors. The molecule contains **two chiral centers** and three

rotatable bonds, with a calculated partition coefficient (MollogP) of 2.639 and polar surface area of 23.66 Å². These physicochemical parameters indicate moderate lipophilicity and good membrane permeability, supporting cellular activity. [3]

The compound demonstrates **exceptional potency** against LSD1, with a reported IC₅₀ value of 16 nM in enzymatic assays. Importantly, **GSK-LSD1** exhibits remarkable selectivity, showing >1000-fold selectivity over closely related FAD-utilizing enzymes including LSD2, MAO-A, and MAO-B. This high selectivity profile is particularly significant given that LSD1 shares approximately 70% sequence similarity with monoamine oxidases MAO-A and MAO-B, highlighting the optimized specificity of **GSK-LSD1** for its intended target. Additional selectivity screening against 55 human recombinant receptors, ion channels, and transporters revealed minimal off-target activity, with only modest inhibition observed at 5-HT1A (49% inhibition at 10 µM), 5-HT transporter (74% inhibition), and dopamine transporter (39% inhibition). [3] [4]

Biochemical and Cellular Profiling

In cellular contexts, **GSK-LSD1** demonstrates **potent bioactivity** at low nanomolar concentrations. The compound induces characteristic gene expression changes in cancer cell lines with an average EC₅₀ of less than 5 nM and inhibits cancer cell proliferation with similar potency (average EC₅₀ < 5 nM). These cellular effects correlate with expected epigenetic changes, particularly increased global H3K4me1 and H3K4me2 levels resulting from effective LSD1 inhibition. The compound's cellular activity further confirms its ability to engage the intended target in complex biological environments and produce functional consequences consistent with LSD1 inhibition. [3]

Table 2: Biochemical and Cellular Profiling Data for **GSK-LSD1** [3]

Parameter	Value	Experimental Context
IC ₅₀ against LSD1	16 nM	Enzymatic assay
Selectivity over MAO-A/B	>1000-fold	Comparative enzymatic assays
Cellular EC ₅₀ (gene expression)	<5 nM	Cancer cell lines
Cellular EC ₅₀ (proliferation)	<5 nM	Cancer cell lines

Parameter	Value	Experimental Context
5-HT1A inhibition	49% at 10 μ M	Selectivity screening (ExpresSProfile)
5-HT transporter inhibition	74% at 10 μ M	Selectivity screening (ExpresSProfile)

Mechanism of LSD1 Inhibition

Irreversible Inhibition Mechanism

GSK-LSD1 functions as an **irreversible, mechanism-based inhibitor** that exploits the native catalytic mechanism of LSD1. The compound contains a **cyclopropylamine moiety** that undergoes bioactivation within the enzyme's active site, leading to covalent modification of the essential FAD cofactor. The inhibition mechanism involves initial single electron reduction followed by homolytic cleavage of the cyclopropyl ring, resulting in the formation of distinct covalent adducts between the inhibitor and the FAD prosthetic group. This covalent modification permanently inactivates the enzyme by blocking the substrate-binding pocket and preventing the redox cycling essential for the demethylation reaction. [5] [6]

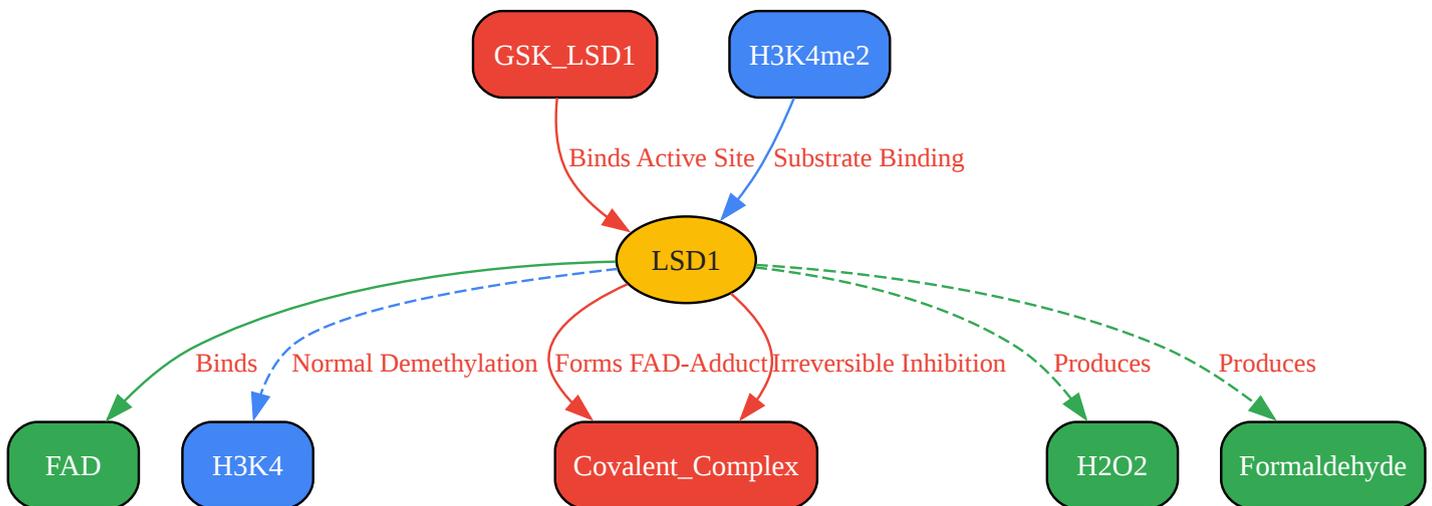
The **covalent adduct formation** has been structurally characterized through high-resolution co-crystal structures of related inhibitors complexed with LSD1. These structures reveal that the phenyl ring of the FAD-adduct forms weak van der Waals interactions with residues T335 and T810, but does not engage in extensive interactions with nearby hydrophobic residues (Y761, V333, H564). This structural observation suggests that strategic incorporation of hydrophobic substitutions onto the phenyl ring could enhance inhibitor potency by enabling additional favorable interactions with these hydrophobic residues. The structural insights from these complexes provide valuable guidance for ongoing medicinal chemistry efforts aimed at developing improved LSD1 inhibitors. [6]

Structural Determinants of Inhibition Specificity

The **high selectivity** of **GSK-LSD1** for LSD1 over related FAD-dependent oxidases arises from specific interactions with unique structural features of the LSD1 active site. Although LSD1 shares significant sequence and structural homology with monoamine oxidases (MAO-A and MAO-B), key differences in their active site

architectures enable selective inhibition. The **Tower domain** of LSD1, which is absent in other amine oxidases, creates distinct binding pockets that can be exploited for selective inhibitor design. Additionally, variations in the substrate channels and FAD-binding environments between these enzymes contribute to the observed selectivity profile. [1] [3]

The development of reversible LSD1 inhibitors represents an alternative approach to targeting this enzyme. Recent research has identified compound 14, a selective reversible inhibitor with an IC_{50} of $0.18 \mu M$ against LSD1 and minimal activity against MAO-A and MAO-B ($IC_{50} > 1 \mu M$ for both). This inhibitor increases H3K4me1/2 levels in cells and demonstrates anti-proliferative effects against liver cancer cell lines, with IC_{50} values ranging from $0.93-4.37 \mu M$. The existence of both irreversible and reversible inhibition modalities provides complementary chemical tools for probing LSD1 biology and therapeutic potential. [4]



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*Figure 1: Molecular Mechanism of **GSK-LSD1** Inhibition - The diagram illustrates the irreversible inhibition of LSD1 by **GSK-LSD1**, which forms a covalent adduct with the FAD cofactor, blocking the enzyme's ability to demethylate H3K4me2 substrates.*

Clinical Landscape of LSD1 Inhibitors

LSD1 Inhibitors in Clinical Development

The therapeutic potential of LSD1 inhibition is being explored through **multiple clinical candidates** across various cancer types. The irreversible inhibitor class is dominated by tranylcypromine (TCP) analogs, while reversible inhibitors represent an emerging approach. **Tranylcypromine (TCP)** itself, originally developed as an MAO inhibitor for depression, was identified as a weak irreversible LSD1 inhibitor ($K_i = 243 \mu\text{M}$) and has been repurposed for investigation in hematologic malignancies. Current clinical trials are evaluating TCP in combination with all-trans retinoic acid (ATRA) for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [5] [6]

Several **second-generation inhibitors** have advanced to clinical development with optimized potency and pharmaceutical properties. These include ORY-1001, GSK-2879552, IMG-7289, INCB059872, and CC-90011. The clinical experience with these agents has revealed important insights into the therapeutic potential and challenges of LSD1 inhibition. Notably, development of GSK-2879552 for both AML and relapsed/refractory SCLC was terminated due to insufficient efficacy and potential risk in these refractory populations. This highlights the need for patient stratification strategies and combination approaches to maximize therapeutic benefit. [5] [6]

Clinical Trial Status and Applications

Table 3: LSD1 Inhibitors in Clinical Development [5] [6]

Compound	Phase	Clinical Trial Identifier	Diseases	Status	Key Features
Tranylcypromine (TCP)	Phase I/II	NCT02261779, NCT02273102, NCT02717884	AML, MDS	Active, not recruiting/Recruiting	Repurposed MAOI, combined with ATRA
GSK-2879552	Phase I/II	NCT02034123, NCT02177812, NCT02929498	SCLC, AML, MDS	Terminated	Irreversible inhibitor, monotherapy trials halted
ORY-1001	Phase I/II	NCT02913443	AML, SCLC	Completed/Unknown	Potent irreversible inhibitor

Compound	Phase	Clinical Trial Identifier	Diseases	Status	Key Features
IMG-7289	Phase II	NCT03136185, NCT04081220, NCT02842827	Myelofibrosis, Essential thrombocythemia, AML/MDS	Recruiting/Not yet recruiting/Completed	Irreversible inhibitor for myeloid malignancies
INCB059872	Phase I/II	NCT02712905, NCT03514407, NCT02959437	Solid tumors, hematologic malignancies, Ewing sarcoma	Recruiting/Active, not recruiting	Irreversible inhibitor, broad investigation
CC-90011	Phase I/II	NCT02875223, NCT03850067	Solid tumors, non-Hodgkin's lymphomas, SCLC	Recruiting	Reversible inhibitor

The **therapeutic applications** of LSD1 inhibitors extend beyond oncology in some cases. ORY-2001 (vafidemstat), a dual LSD1/MAO-B inhibitor, is being evaluated in clinical trials for multiple sclerosis (Phase I) and mild to moderate Alzheimer's disease (Phase IIa). This expansion into neurological disorders reflects the emerging understanding of LSD1's role in neuronal differentiation and central nervous system function, potentially opening new therapeutic avenues for these challenging conditions. [5] [6]

Experimental Protocols for LSD1 Inhibition Studies

Biochemical Assays for LSD1 Inhibitor Profiling

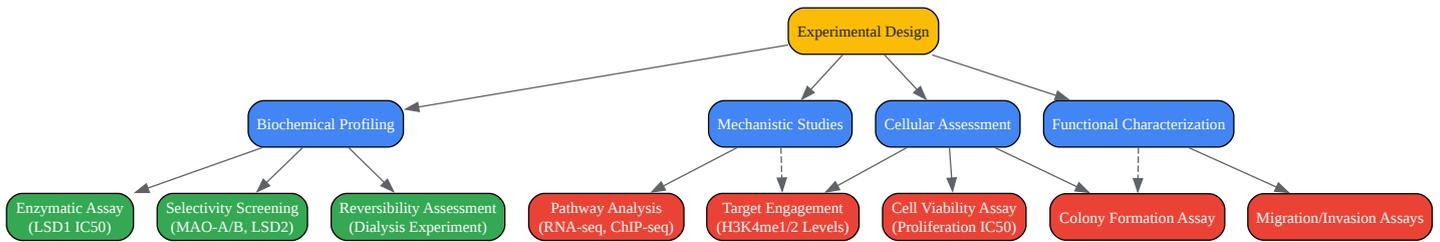
Multiple **screening platforms** and binding affinity assays have been developed for evaluating LSD1 inhibitors. Fluorescence-based methods offer the advantage of distinguishing reversible and irreversible inhibition mechanisms, while interaction detection methods can identify novel scaffold inhibitors targeting the scaffolding functions of LSD1. The standard enzymatic assay measures the **demethylation activity** of LSD1 toward peptide substrates corresponding to histone H3 residues 1-21, with detection of hydrogen peroxide production using Amplex Red or similar probes. For irreversible inhibitors like **GSK-LSD1**, pre-incubation time with the enzyme is critical as it affects the degree of inhibition observed. [2]

The **selectivity profiling** against related FAD-dependent enzymes is essential for characterizing LSD1 inhibitors. Standard protocols include parallel assays against MAO-A, MAO-B, and LSD2 using established substrates and detection methods. For MAO enzymes, kynuramine can serve as a substrate with detection of 4-hydroxyquinoline formation, while for LSD2, similar histone-derived peptide substrates are employed. Determination of IC_{50} values should be performed under initial rate conditions with careful attention to enzyme concentration, particularly for irreversible inhibitors where enzyme-inhibitor stoichiometry affects results. Dialysis experiments can distinguish reversible from irreversible inhibitors by assessing recovery of enzyme activity after removing unbound inhibitor. [3] [4]

Cellular Target Engagement and Functional Assays

Cellular target engagement for LSD1 inhibitors is typically assessed by measuring increases in H3K4me1 and H3K4me2 levels via western blotting or immunofluorescence. Protocol details include treating cells (e.g., HepG2, MCF7, or HL-60 cells) with varying concentrations of inhibitor for 24-72 hours, followed by cell lysis and standard western blotting procedures using validated antibodies against H3K4me1 and H3K4me2. Total H3 should be measured as a loading control. For quantitative assessments, ELISA-based formats or high-content imaging can provide more precise IC_{50} values for cellular target engagement. [4]

Functional antiproliferative assays employ standard cell viability measurements such as CCK-8 assays, MTT assays, or ATP-based luminescence assays. Protocol specifics include seeding appropriate cancer cell lines at optimized densities (e.g., 3,000-5,000 cells/well in 96-well plates), treating with serial dilutions of inhibitors for 72-120 hours, then adding viability reagent and measuring signal according to manufacturer instructions. Calculation of IC_{50} values should be performed using nonlinear regression analysis of dose-response curves. For colony formation assays, cells are treated for 7-14 days, followed by fixation, staining with crystal violet, and counting of colonies. Additional mechanistic studies might include flow cytometric analysis of cell cycle distribution and apoptosis assays using Annexin V/propidium iodide staining. [4]



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Figure 2: Experimental Workflow for LSD1 Inhibitor Characterization - The diagram outlines key methodological approaches for comprehensive evaluation of LSD1 inhibitors, spanning biochemical, cellular, functional, and mechanistic analyses.

Therapeutic Implications and Future Directions

The strategic inhibition of LSD1 represents a promising **epigenetic therapy** approach for cancer treatment, particularly for malignancies dependent on LSD1-mediated transcriptional programs. The most advanced clinical applications have emerged in **acute myeloid leukemia (AML)** and **small cell lung cancer (SCLC)**, where LSD1 inhibition can trigger differentiation programs and alter key survival pathways. In non-APL AML, LSD1 inhibitors like tranylcypromine can unlock therapeutic responses to all-trans retinoic acid (ATRA) by increasing H3K4me2 and expression of myeloid-differentiation-associated genes. This combination approach represents a promising strategy for overcoming differentiation blockade in AML. [5] [6]

Beyond its catalytic activity, LSD1 functions as a **scaffolding protein** within multi-protein complexes, and emerging evidence suggests that some of its oncogenic functions may be demethylase-independent. This insight has stimulated interest in developing inhibitors that disrupt specific protein-protein interactions involving LSD1, particularly its interactions with chromatin-remodeling complexes. Such approaches could provide complementary mechanisms to catalytic inhibition and potentially overcome limitations of current agents. The ongoing refinement of LSD1 inhibitors continues to be guided by structural insights into the enzyme's active site and interacting domains, promising next-generation therapeutics with improved efficacy and selectivity profiles. [2] [1]

Conclusion

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